Compound Description: This compound demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7 with an IC50 value in the micromolar range [].
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Key differences lie in the substituents on the pyrazole and phenyl rings, with a methylthio group present in place of the 4-fluorophenyl, and a 2-chlorophenyl group replacing the 3-(trifluoromethyl)phenyl substituent of the main compound [].
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. Research suggests it binds to the minor and major pockets of the transmembrane domains of CXCR3, offering potential for the design of allosteric modulators [].
Relevance: While structurally distinct from the main compound, VUF11211 is discussed alongside (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330), a potent and selective CXCR3 antagonist, which shares the core 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl moiety with the primary compound of interest []. This highlights a potential area of research where variations in core structures can yield compounds targeting similar biological pathways.
Compound Description: NBI-74330 is a highly potent and selective CXCR3 antagonist []. It exhibits potent inhibition of specific binding of CXCR3 ligands and effectively blocks CXCR3-mediated functional responses, including chemotaxis [].
Relevance: NBI-74330 is highly relevant due to its close structural similarity to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. Both compounds share the central 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl core and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This suggests that modifications around this core structure can lead to compounds with distinct biological activities [, ].
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinases []. It demonstrates limited brain distribution, potentially due to efflux mechanisms at the blood-brain barrier, particularly Bcrp [].
Relevance: Although CCT196969 differs structurally from 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, its classification as a panRAF inhibitor alongside 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120), which incorporates the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl motif, highlights a potential structure-activity relationship []. This suggests that variations on the pyrido[2,3-d]pyrimidinyl core structure could be explored for developing compounds with targeted kinase inhibitory activity.
Compound Description: LY3009120 is a panRAF inhibitor, exhibiting limited brain distribution due to efflux mechanisms at the blood-brain barrier, specifically Bcrp []. It shows promise as a potential therapeutic for melanoma, demonstrating superior in vitro efficacy in patient-derived melanoma cell lines [].
Relevance: LY3009120 bears structural similarities to 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide as both contain the 4-oxo-dihydropyrido[2,3-d]pyrimidin-yl structural motif []. Although their specific targets differ, this similarity highlights the potential versatility of this core structure in designing compounds with varied biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.